(5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
Description
The compound (5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane is a highly functionalized organosilicon molecule with a complex stereochemical framework. Key structural features include:
- Silicon-based moieties: Two disila (Si–C–Si) groups at positions 3 and 9, substituted with diethyl and pentamethyl groups.
- Ether linkages: A 4,8-dioxa (oxygen-containing) backbone.
- Chiral centers: Multiple stereogenic centers (5S,6R,7S,2S,2R) influencing reactivity and biological interactions.
- Functional groups: A hexa-3,5-dienyl chain (unsaturated hydrocarbon) and an iodopropyl group, which may confer unique electronic and steric properties.
Properties
CAS No. |
649755-91-9 |
|---|---|
Molecular Formula |
C25H51IO2Si2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
tert-butyl-[(2R,3S,4R,5S,6S)-1-iodo-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dien-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C25H51IO2Si2/c1-13-17-18-20(5)23(28-30(14-2,15-3)16-4)22(7)24(21(6)19-26)27-29(11,12)25(8,9)10/h13,17-18,20-24H,1,14-16,19H2,2-12H3/t20-,21-,22+,23-,24+/m0/s1 |
InChI Key |
FMDWZVKGVWZISI-OSFFKXSWSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)CI)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)CI)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
(5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane is a complex organosilicon compound with significant potential for various biological applications. Its unique structural features suggest that it may exhibit notable biological activities. This article explores the compound's biological activity based on available research findings.
The compound's molecular formula is C25H51IO2Si2, with a molecular weight of 566.7 g/mol. It contains multiple functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H51IO2Si2 |
| Molecular Weight | 566.7 g/mol |
| CAS Number | 649755-91-9 |
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates potential in various areas:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. For instance, derivatives of organosilicon compounds have been shown to inhibit the growth of various pathogenic bacteria and fungi. Specific tests for (5S,6R,7S)-9,9-Diethyl have not been extensively documented; however, related compounds have demonstrated moderate to strong antimicrobial activity against strains like Escherichia coli and Pseudomonas aeruginosa .
Cytotoxicity
Cytotoxicity assays conducted on structurally similar compounds indicate potential anti-cancer properties. For example, some organosilicon derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms including inhibition of key signaling pathways . While direct studies on the cytotoxic effects of (5S,6R,7S)-9,9-Diethyl are lacking, the structural similarities suggest a potential for similar activity.
Case Studies
-
Antimicrobial Screening :
In a study evaluating a series of organosilicon compounds for antimicrobial activity, several derivatives exhibited significant inhibition against common pathogens. The most active compound displayed an MIC (Minimum Inhibitory Concentration) value of 0.21 µM against Pseudomonas aeruginosa . -
Cytotoxicity Evaluation :
A study focusing on the cytotoxic effects of organosilicon compounds found that certain derivatives showed promising results against human cancer cell lines. The evaluation used MTT assays to determine cell viability post-treatment . While specific data on (5S,6R,7S)-9,9-Diethyl is not available yet, the trends observed in similar compounds warrant further investigation.
The proposed mechanisms through which organosilicon compounds exert their biological effects include:
- Cell Membrane Disruption : Many antimicrobial agents disrupt bacterial cell membranes leading to cell lysis.
- Inhibition of Key Enzymatic Pathways : Some compounds interfere with essential metabolic pathways in pathogens or cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound’s disila-dioxa backbone distinguishes it from nitrogen- or oxygen-dominated spirocycles (e.g., 5a–f , 7 , 8 ) .
- Its iodopropyl group is rare in spirocyclic analogs, which typically feature halogens like chlorine or bromine .
- Stereochemical complexity (5S,6R,7S) exceeds that of simpler spiro compounds (e.g., 5a–f ), likely requiring asymmetric synthesis techniques.
Table 2: Bioactivity Comparisons
Key Findings :
- Spirocyclic frameworks (common in 5a–f and 6 ) are associated with improved metabolic stability and target binding .
- Unlike dioxolanes (7 , 8 ), the target’s silicon-oxygen backbone could reduce hydrolytic degradation, extending half-life in biological systems .
Physicochemical Properties
- Electronic Effects : The electron-withdrawing iodine atom and conjugated diene system may polarize the molecule, influencing interactions with biological targets .
- Thermal Stability : Silicon-containing compounds generally exhibit higher thermal stability than purely organic analogs (e.g., 7 , 8 ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
